Vardenafil Acetyl-d5 Analogue
Overview
Description
Vardenafil Acetyl-d5 Analogue is a synthetic compound identified by the CAS number 1330171-51-1. It is a stable isotope analogue of Vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. The chemical name of this compound is 2-[2-ethoxy-5-[2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one .
Preparation Methods
The preparation of Vardenafil Acetyl-d5 Analogue involves several synthetic routes and reaction conditions. The synthesis typically starts with the introduction of a deuterium-labeled ethyl group into the piperazine ring of Vardenafil. This is achieved through a series of chemical reactions, including alkylation and acetylation, under controlled conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Chemical Reactions Analysis
Vardenafil Acetyl-d5 Analogue undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Vardenafil Acetyl-d5 Analogue has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: It is used in studies to understand the metabolic pathways and pharmacokinetics of Vardenafil.
Medicine: It is used in the development of new therapeutic agents for the treatment of erectile dysfunction and other related conditions.
Industry: It is used in the quality control and assurance processes for the production of Vardenafil and its analogues
Mechanism of Action
Vardenafil Acetyl-d5 Analogue exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to prolonged production of the vasodilator nitric oxide. The increased levels of cGMP result in enhanced blood flow to the corpus cavernosum, facilitating an erection .
Comparison with Similar Compounds
Vardenafil Acetyl-d5 Analogue is compared with other PDE5 inhibitors such as:
Sildenafil: Known by its brand name Viagra, it has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.
Tadalafil: Known by its brand name Cialis, it has a longer duration of action compared to Vardenafil.
Avanafil: Known by its brand name Stendra, it has a faster onset of action compared to Vardenafil. The uniqueness of this compound lies in its deuterium-labeled ethyl group, which provides enhanced stability and allows for more precise analytical measurements .
Properties
IUPAC Name |
2-[2-ethoxy-5-[2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3/c1-5-8-22-26-17(4)23-25(33)27-24(28-31(22)23)19-15-18(9-10-21(19)34-7-3)20(32)16-30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,27,28,33)/i2D3,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSVFUHSNIIXMW-QKLSXCJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858559 | |
Record name | 2-(2-Ethoxy-5-{[4-(~2~H_5_)ethylpiperazin-1-yl]acetyl}phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330171-51-1 | |
Record name | 2-(2-Ethoxy-5-{[4-(~2~H_5_)ethylpiperazin-1-yl]acetyl}phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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